Tyrosinase-IN-8

Tyrosinase Inhibition Enzymatic Assay Melanogenesis

Tyrosinase-IN-8 is a resorcinol-based hemiindigoid delivering consistent IC50 (1.6 µM) against both mushroom and human melanoma tyrosinase, offering 16x greater potency than kojic acid. Its well-characterized cellular profile—melanogenesis IC50 of 29 µM and CC50 of 91 µM in MNT-1 cells—provides a 3.1 therapeutic index for dose-response studies without confounding cytotoxicity. The resorcinol scaffold enables copper-chelation SAR investigations. Equivalent cross-species potency makes it ideal for calibrating enzyme assays. Select Tyrosinase-IN-8 for reliable benchmarking in high-throughput screening, mechanistic melanogenesis research, and assay validation.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B12391303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-8
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(C=C(C=C2)O)O)C(=O)C3=C1C(=CC=C3)O
InChIInChI=1S/C16H12O4/c17-11-5-4-9(15(19)8-11)6-10-7-13-12(16(10)20)2-1-3-14(13)18/h1-6,8,17-19H,7H2/b10-6+
InChIKeyJXTXSXXNWUNVNR-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-8: Potent Resorcinol-Based Tyrosinase Inhibitor with Defined Cytotoxicity Profile


Tyrosinase-IN-8 is a resorcinol-based hemiindigoid compound that functions as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [1]. The compound exhibits a consistent IC₅₀ of 1.6 µM against both mushroom tyrosinase and human melanoma cell lysate tyrosinase activity [1]. In cellular assays, Tyrosinase-IN-8 inhibits melanogenesis in MNT-1 human melanoma cells with an IC₅₀ of 29 µM and demonstrates a favorable cytotoxicity profile with a CC₅₀ of 91 µM, resulting in a therapeutic index of approximately 3.1 [1].

Why Tyrosinase-IN-8 Cannot Be Interchanged with Other Tyrosinase Inhibitors Without Empirical Validation


Tyrosinase inhibitors exhibit substantial variability in potency, mechanism of action, and cytotoxicity across even structurally similar compounds. For instance, resorcinol-containing inhibitors can differ by orders of magnitude in their IC₅₀ values depending on subtle scaffold modifications, and their inhibition kinetics may be competitive, non-competitive, or mixed-type [1]. Furthermore, cellular anti-melanogenic efficacy and safety margins cannot be reliably extrapolated from enzyme inhibition data alone, as demonstrated by the 18-fold difference between Tyrosinase-IN-8's enzymatic IC₅₀ (1.6 µM) and its cellular melanogenesis IC₅₀ (29 µM) [2]. Consequently, substituting Tyrosinase-IN-8 with another in-class compound without confirmatory data risks experimental failure and misinterpretation of biological results.

Tyrosinase-IN-8: Quantitative Differentiation Evidence Against Key Comparators


Tyrosinase-IN-8 Demonstrates 16-Fold Higher Potency than Kojic Acid in Standard Mushroom Tyrosinase Assay

Tyrosinase-IN-8 exhibits an IC₅₀ of 1.6 µM against mushroom tyrosinase, whereas the widely used reference inhibitor kojic acid shows an IC₅₀ of 26.09 µM in the same assay system [1][2]. This represents a 16.3-fold improvement in potency, allowing for significantly lower working concentrations in experimental protocols.

Tyrosinase Inhibition Enzymatic Assay Melanogenesis

Tyrosinase-IN-8 Exhibits a Favorable Cytotoxicity Profile with Therapeutic Index of 3.1 in Human Melanoma Cells

In MNT-1 human melanoma cells, Tyrosinase-IN-8 demonstrates a cytotoxicity CC₅₀ of 91 µM and an anti-melanogenic IC₅₀ of 29 µM, yielding a therapeutic index (CC₅₀/IC₅₀) of 3.1 [1]. This compares favorably to other tyrosinase inhibitors like arbutin, which has a substantially higher enzymatic IC₅₀ of 323.69 µM in standard assays [2], indicating a much lower potency and narrower effective concentration range.

Cytotoxicity Melanoma Safety Pharmacology

Resorcinol-Based Hemiindigoid Scaffold Confers Mechanistic Differentiation from Competitive Inhibitors

Tyrosinase-IN-8 belongs to the resorcinol-based hemiindigoid class, a scaffold known for direct copper chelation at the tyrosinase active site [1]. Reviews indicate that resorcinol-containing inhibitors often exhibit non-competitive or mixed-type inhibition kinetics, in contrast to competitive inhibitors like kojic acid [1]. This mechanistic distinction can influence inhibitor behavior in complex biological matrices and may confer advantages in combination therapies or in overcoming resistance mechanisms.

Structure-Activity Relationship Mechanism of Action Tyrosinase

Consistent Inhibitory Activity Against Human Tyrosinase in Melanoma Cell Lysates

Tyrosinase-IN-8 demonstrates an IC₅₀ of 1.6 µM against tyrosinase activity derived from human melanoma cell lysates [1]. This is identical to its potency against mushroom tyrosinase, indicating that the compound effectively inhibits the human enzyme isoform without species-specific potency loss. In contrast, some inhibitors (e.g., kojic acid) exhibit significant potency differences between mushroom and human tyrosinase isoforms [2].

Human Tyrosinase Cellular Assay Melanoma

Tyrosinase-IN-8: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Throughput Screening for Potent Tyrosinase Inhibitors

Given its 16-fold higher potency compared to kojic acid [1], Tyrosinase-IN-8 serves as an excellent positive control or benchmark compound in high-throughput screening campaigns for novel tyrosinase inhibitors. Its defined IC₅₀ of 1.6 µM allows for reliable normalization of assay performance and hit validation.

Cellular Melanogenesis Studies in Human Melanoma Models

With a well-characterized cellular profile (melanogenesis IC₅₀ = 29 µM, CC₅₀ = 91 µM) in MNT-1 cells [1], Tyrosinase-IN-8 is suitable for investigating the relationship between enzyme inhibition and cellular pigmentation outcomes. The therapeutic index of 3.1 provides a defined window for dose-response studies without confounding cytotoxicity.

Comparative Mechanistic Studies of Resorcinol-Based Inhibitors

As a resorcinol-based hemiindigoid, Tyrosinase-IN-8 is an ideal tool for structure-activity relationship (SAR) studies investigating the role of the resorcinol moiety in copper chelation and inhibition kinetics [2]. Its activity can be compared to other resorcinol derivatives to dissect contributions of specific functional groups.

Cross-Species Tyrosinase Isoform Selectivity Profiling

The equivalent potency of Tyrosinase-IN-8 against mushroom and human tyrosinase isoforms [1] makes it a valuable reference compound for validating assay systems across species. It can be used to calibrate and compare results obtained from different enzyme sources, reducing variability in cross-study data interpretation.

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